REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:4]([F:14])=[C:5]([CH:9]=[C:10]([Cl:13])[C:11]=1[F:12])[C:6](F)=[O:7]>O>[Cl:2][C:3]1[C:4]([F:14])=[C:5]([CH:9]=[C:10]([Cl:13])[C:11]=1[F:12])[C:6]([NH2:1])=[O:7]
|
Name
|
|
Quantity
|
458 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)F)C=C(C1F)Cl)F
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 50° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)N)C=C(C1F)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 408 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |